5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2103399-35-3) is a chiral amine derivative with the molecular formula C₉H₁₁ClFN and a molecular weight of 187.64 g/mol . Its structure features a fluorine substituent at the 5-position of the indene ring, contributing to its electronic and steric properties. This compound is synthesized as an enantiomerically pure (S)-isomer and is used in pharmaceutical research and organic synthesis. Key safety data include hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with precautionary measures emphasizing proper handling and storage .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKGIXHFMGJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598405 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223754-20-9 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Reduction: The reduction of the resulting fluorinated intermediate to form the dihydro-indane structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position or the indane ring.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-fluoro-2,3-dihydro-1H-inden-1-amine.
Substitution: Various substituted indanamine derivatives.
Hydrolysis: Free 5-fluoro-2,3-dihydro-1H-inden-1-amine.
Scientific Research Applications
Chemical Properties and Mechanism of Action
5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is characterized by a fluorine atom at the 5th position of the indane ring. This modification enhances its lipophilicity and biological activity. The compound interacts with various receptor systems, exhibiting properties such as:
- Receptor Binding : It shows high binding affinity to neurotransmitter receptors, including dopamine D2 and cannabinoid receptors, which are crucial for mood regulation and cognitive functions.
- Enzyme Inhibition : The compound may inhibit monoamine oxidase B (MAO-B), potentially increasing dopamine levels in the brain, which is beneficial for treating neurodegenerative diseases like Parkinson’s disease .
Medicinal Chemistry
Research indicates that this compound is being explored for its therapeutic applications in neurology and oncology. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new antidepressants and neuroprotective agents .
Anticancer Research
Preliminary studies suggest that indole derivatives, including this compound, may induce apoptosis in cancer cells. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens, indicating its applicability in infectious disease treatment .
Case Studies and Research Findings
Several studies have focused on the biological activity and pharmacological potential of this compound:
Pharmacokinetics
The pharmacokinetic profile remains under investigation; however, its solid state at room temperature suggests stability under standard conditions. Ongoing toxicological studies aim to establish safety profiles for potential therapeutic applications .
Binding Affinity Studies
Research has demonstrated that modifications to the compound can significantly affect its binding affinity to serotonin receptors. For instance, derivatives of the compound have been synthesized that exhibit nanomolar binding affinities to both 5-HT1A and 5-HT7 receptors, showcasing the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects on neurotransmitter systems and enzyme inhibition.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Fluoro, chloro, and bromo substituents at the 5-position of the indene ring significantly influence physicochemical and biological properties:
Key Observations :
- Electronegativity : Fluorine’s high electronegativity increases the compound’s polarity compared to chloro/bromo analogs, affecting solubility and receptor binding.
- Safety : Chloro and bromo derivatives share similar hazard profiles (e.g., H302) but may exhibit higher toxicity due to heavier halogens .
Methoxy- and Alkyl-Substituted Analogs
Substituents like methoxy or ethyl groups alter electronic and steric properties:
Key Observations :
Enantiomeric Variations
Chirality at the 1-position critically impacts biological activity:
Key Observations :
Biological Activity
5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, activity profiles, and relevant research findings.
- Molecular Formula: C₉H₁₁ClF
- Molecular Weight: 187.64 g/mol
- CAS Number: 223754-20-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom enhances binding affinity and selectivity, which may lead to modulation of critical biological pathways. Current research suggests that this compound may act as an antagonist in several receptor systems, particularly those involved in neurological functions.
Antagonistic Effects
Studies indicate that this compound exhibits antagonistic properties in various receptor systems. Notably, it has shown potential in modulating neurotransmitter systems associated with mood regulation and cognitive function. This suggests possible applications in treating mood disorders and neurodegenerative diseases .
Anti-inflammatory and Analgesic Properties
Computer-aided predictions have highlighted the compound's potential for anti-inflammatory and analgesic effects. These properties are critical for developing new therapeutic agents aimed at managing pain and inflammation-related conditions.
Study on Neurotransmitter Interaction
A study investigating the interaction of this compound with serotonin receptors revealed that the compound could effectively inhibit receptor activity, leading to altered neurotransmitter release patterns. This finding supports its potential use in treating psychiatric disorders where serotonin dysregulation is a factor.
In Vivo Efficacy
In vivo studies have demonstrated that administration of the compound resulted in significant behavioral changes in animal models, suggesting its efficacy in modulating mood and anxiety levels. These findings warrant further exploration into its therapeutic potential .
Comparative Biological Activity
The table below summarizes the biological activities of this compound compared to related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Indole structure with fluorine | Antidepressant effects |
| 2-Aminoindane | Amino group on indane | Neurological activity |
| 3-Fluorophenylalanine | Phenylalanine derivative with fluorine | Potential neuroprotective properties |
| 5-Fluoro-2,3-dihydro-1H-indene | Dihydro-indene structure with fluorinated amine | Antagonistic effects on neurotransmitter systems |
Synthesis Methods
Several synthesis methods for producing this compound have been reported, focusing on maintaining stereochemical integrity while optimizing yield. These methods are crucial for facilitating further research into its biological applications .
Safety and Toxicology
While promising in terms of biological activity, safety assessments indicate that this compound may pose risks such as skin irritation and acute toxicity if ingested. Therefore, handling precautions are necessary when working with this compound .
Q & A
Q. How is the enantiomeric purity of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride validated in synthetic routes?
Chiral resolution is typically achieved via high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® columns). For example, (R)- and (S)-enantiomers of dihydroindenamine derivatives are separated using mobile phases like hexane:isopropanol with trifluoroacetic acid additives, monitored by UV detection at 254 nm . Absolute configuration is confirmed by comparing optical rotation values with literature data or via X-ray crystallography of resolved enantiomers.
Q. What are the common synthetic pathways for preparing this compound?
A two-step approach is often employed:
- Step 1 : Friedel-Crafts alkylation or acylation of indene derivatives to introduce substituents (e.g., fluorine at position 5).
- Step 2 : Reduction of ketones or imines to amines using reagents like NaBH4 or LiAlH4, followed by HCl salt formation . For example, regioselective acetylation of N-protected indenamine intermediates with acetyl chloride (neat conditions) avoids halogenated solvents, improving sustainability .
Q. How are structural ambiguities in dihydroindenamine derivatives resolved?
Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) is critical. For instance, coupling constants in 1H NMR distinguish axial/equatorial proton configurations in the dihydroinden ring. Fluorine’s deshielding effect at position 5 is confirmed via 19F NMR (δ ~ -110 ppm) . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical uncertainties .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination of dihydroindenamine precursors be addressed?
Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions (e.g., low temperature, inert atmosphere) minimizes side reactions. Computational modeling (DFT) predicts reactive sites, guiding experimental design. For example, fluorination at position 5 is favored due to electron-rich aromatic systems in indene scaffolds .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of 5-fluoro-dihydroindenamine derivatives?
Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation using Rhodium-Chiraphos complexes achieve >90% ee. Reaction parameters (pressure, temperature, solvent polarity) are fine-tuned using design-of-experiments (DoE) methodologies. For example, hydrogenation at 50 psi H2 and 25°C in THF maximizes ee .
Q. How do spectral data discrepancies in literature reports impact structural assignments?
Contradictory NMR chemical shifts (e.g., δ 3.2–3.8 ppm for dihydroindenamine protons) may arise from solvent effects or salt forms. Researchers should cross-validate data using multiple techniques:
Q. What analytical methods are recommended for assessing hydrolytic stability of the hydrochloride salt?
Accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring detect degradation products. Forced degradation in acidic/basic conditions identifies hydrolysis-prone sites. For example, the amine group’s stability is assessed via pH-dependent kinetic studies, with LC-MS identifying degradation byproducts like deaminated indanones .
Data Contradictions & Resolution
- CAS Number Conflicts : The (R)-enantiomer is listed as CAS 1381928-19-3 , while the (S)-enantiomer (5-chloro analog) is CAS 1376687-76-1 . Researchers must verify enantiomer-specific CAS entries via authoritative databases (e.g., PubChem, Reaxys).
- Synthetic Yields : Multi-step yields range from 14% to 49% in similar dihydroindenamine syntheses, influenced by protecting group strategies and purification methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
